6-Amino-1,3-dimethyluracil
CAS No.: 6642-31-5
Cat. No.: VC21068675
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6642-31-5 |
|---|---|
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | 6-amino-1,3-dimethylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3 |
| Standard InChI Key | VFGRNTYELNYSKJ-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=O)N(C1=O)C)N |
| Canonical SMILES | CN1C(=CC(=O)N(C1=O)C)N |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Molecular Structure
6-Amino-1,3-dimethyluracil features a pyrimidine ring system with oxygen atoms at positions 2 and 4, forming a uracil-type structure. The compound is distinguished by an amino group at position 6 and methyl groups at positions 1 and 3. This arrangement creates a molecule with the molecular formula C₆H₉N₃O₂ and a molar mass of 155.16 g/mol . The structural configuration contributes to its distinctive chemical behavior, particularly the nucleophilic character of the amino group, which enables participation in various condensation and addition reactions .
The presence of the methyl groups at positions 1 and 3 affects the electronic distribution within the molecule, influencing its reactivity patterns and stability. These structural features make 6-Amino-1,3-dimethyluracil particularly valuable as a building block for constructing more complex heterocyclic systems, including pyrido-pyrimidines, pyrrolo-pyrimidines, and other nitrogen-containing ring structures .
Physical and Chemical Properties
The physical and chemical properties of 6-Amino-1,3-dimethyluracil play a crucial role in determining its behavior in various applications and synthetic processes. These properties guide researchers and manufacturers in handling, storing, and utilizing the compound effectively.
Table 1: Physical and Chemical Properties of 6-Amino-1,3-dimethyluracil
The solubility profile of 6-Amino-1,3-dimethyluracil in various organic solvents facilitates its use in diverse synthetic procedures. For laboratory applications, stock solutions can be prepared in appropriate solvents, with concentrations typically ranging from 1 mM to 50 mM depending on the specific requirements of the experimental setup .
When preparing stock solutions, it is recommended to warm the compound at 37°C and use ultrasonic bath agitation to enhance solubility. While fresh preparation is ideal, properly sealed solutions can be stored below -20°C for several months without significant degradation .
Spectroscopic Characteristics
Spectroscopic analysis provides valuable insights into the structure and purity of 6-Amino-1,3-dimethyluracil and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers detailed structural information about the molecular framework.
For derivatives synthesized from 6-Amino-1,3-dimethyluracil, characteristic ¹³C NMR signals include peaks at δ = 107.86 (C-5), 112.38 (C-6), 118.45 (CN), 160.09, and 162.06 ppm (2 CO) . These spectroscopic fingerprints are essential for structure elucidation and monitoring reaction progress during synthetic procedures involving this compound.
High-performance liquid chromatography (HPLC) is commonly used for purity analysis, with commercial grades typically offering purities exceeding 98% . For research and pharmaceutical applications, higher purity standards (>99%) may be required to minimize interference from impurities in sensitive biological assays and synthetic procedures .
Synthesis Methods
Conventional Synthesis Routes
The synthesis of 6-Amino-1,3-dimethyluracil has evolved significantly over time, with several established routes documented in the literature. According to patent information, there are two primary conventional methods:
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Barbituric Acid Route: This approach involves condensing dimethylurea and malonic acid in acetic acid/acetic anhydride to obtain 1,3-dimethylbarbituric acid, followed by phosphorus oxychloride chlorination. While historically significant, this method suffers from low yield, with two-step yields of 73.6% and 65.0% respectively, resulting in a total yield of only 47.8% .
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Cyanoacetic Acid Route: The more common approach involves condensing cyanoacetic acid with 1,3-dimethylurea under the action of acetic anhydride to obtain dimethylcyanoacetylurea, which then undergoes cyclization under alkaline conditions to form 6-Amino-1,3-dimethyluracil. This method provides better yields but requires carefully controlled water-free conditions during the condensation reaction .
These conventional methods have several limitations, including low yields, the use of toxic reagents, and environmental concerns related to waste generation and disposal.
Improved Preparation Methods
Recent patents describe significantly improved synthesis protocols that address the limitations of conventional methods. One notable advancement outlines a more efficient and environmentally friendly approach:
Step 1: Condensing Agent Preparation
The process begins with preparing a specialized condensing agent by mixing diatomite, 1,3-dicyclohexylcarbodiimide, and absolute ethyl alcohol, followed by magnetic stirring (temperature: 25-30°C, rotating speed: 200-400 rpm, time: 30-35 min), ultraviolet radiation, and drying at 28-30°C until the ethyl alcohol completely volatilizes .
Step 2: Condensation Reaction
This step involves:
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Vacuum reduced pressure distillation of cyanoacetic acid (70% concentration) to obtain dehydrated cyanoacetic acid
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Cooling the reaction vessel to 6-8°C
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Adding the condensing agent and acetic anhydride
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Stirring and adding 1,3-dimethylurea
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Conducting a staged reaction at various temperature points (6-8°C, 15-18°C, and 28-30°C)
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Filtering and performing vacuum reduced pressure distillation
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Adding deionized water and continuing distillation to obtain 1,3-dimethylcyanoacetylurea
Step 3: Cyclization Reaction
The final step includes:
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Controlling the temperature of the reaction container with 1,3-dimethylcyanoacetylurea to 40-45°C
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Dropwise addition of liquid alkali (32% concentration) at 18-20 mL/min to reach a pH of 9-9.5
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Stirring and reacting at 40-45°C for 10-12 minutes
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Heating to 90-95°C and reacting for another 18-20 minutes
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Centrifuging (6000-7000 rpm for 4-5 minutes) and drying to obtain the final product
This improved method yields 6-Amino-1,3-dimethyluracil with a purity of 99.125-99.423% and a total molar yield of 93.71-93.98%, representing a significant improvement over conventional methods .
Environmental Considerations
A key advantage of the improved synthesis methods is their reduced environmental impact. According to patent information, these newer approaches:
The improved method specifically addresses issues related to water sensitivity during the condensation reaction by utilizing immobilized 1,3-dicyclohexylcarbodiimide as a condensing agent. This approach prevents incomplete water absorption and side reactions that typically occur at higher temperatures in conventional methods .
Compared to methods using 6-amino-1,3-dimethyluracil as a raw material to obtain 6-hydroxy-1,3-dimethyluracil through acid hydrolysis and then 6-chloro-1,3-dimethyluracil through chlorination, the improved method has a significantly shorter reaction time and reduces both environmental impact and exposure to hazardous chemicals .
Chemical Reactions
Reactivity Profile
6-Amino-1,3-dimethyluracil exhibits a diverse reactivity profile primarily governed by the nucleophilic amino group at position 6. This functional group enables the compound to participate in various types of reactions, making it a versatile building block in organic synthesis. The key reaction types include:
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Nucleophilic Substitution Reactions: The amino group readily participates in nucleophilic substitution reactions, such as with ethyl chloroacetate in the presence of potassium carbonate, leading to various functionalized derivatives.
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Condensation Reactions: The compound undergoes condensation with carbonyl compounds (aldehydes and ketones) to form Schiff bases and other products.
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Multi-component Reactions (MCRs): 6-Amino-1,3-dimethyluracil serves as an effective component in various MCRs, facilitating the synthesis of complex heterocyclic structures in one-pot procedures.
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Cyclization Reactions: The compound participates in various cyclization processes, leading to the formation of fused heterocyclic systems with potential biological activities .
The presence of the methyl groups at positions 1 and 3 also influences reactivity by affecting the electronic distribution and steric environment of the molecule, often enhancing selectivity in certain reaction pathways.
Three-Component Reactions
A particularly significant reaction pathway for 6-Amino-1,3-dimethyluracil involves three-component reactions with cycloheptanone and aromatic aldehydes. This reaction can proceed through different mechanistic routes:
Route A: The reaction initiates with the formation of an α,β-unsaturated ketone intermediate, followed by nucleophilic attack by the amino group of the uracil derivative on the carbonyl carbon of this intermediate, ultimately leading to cyclization and a linear structure.
Route B: Alternatively, the amino group can attack the methylenic carbon of the α,β-unsaturated ketone intermediate, followed by cyclization to give an angular structure .
These mechanistic pathways highlight the versatility of 6-Amino-1,3-dimethyluracil in constructing complex heterocyclic frameworks. The products of these reactions, such as hexahydrocyclohepta pyrido[2,3-d]pyrimidine-2,4-dione and Schiff base derivatives, have potential applications in medicinal chemistry and materials science .
Formation of Heterocyclic Derivatives
6-Amino-1,3-dimethyluracil serves as a starting material for synthesizing various heterocyclic compounds, including:
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Pyrido-pyrimidines: These compounds are formed through reactions with appropriate carbonyl compounds and are of interest for their potential biological activities.
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Pyrrolo-pyrimidines: Synthesis typically involves cyclocondensation reactions with α,β-unsaturated carbonyl compounds or their equivalents.
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Condensation with Semicarbazides: Interaction with semicarbazides, thiosemicarbazides, and phenylsemicarbazides results in hydrazide derivatives, which can be further cyclized under alkaline conditions to yield 1,2,4-triazole derivatives.
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Reaction with Carbon Disulfide: In alkaline media, the compound reacts with carbon disulfide to form additional heterocyclic structures through cyclization processes .
These reactions demonstrate the synthetic utility of 6-Amino-1,3-dimethyluracil in accessing diverse heterocyclic scaffolds with potential biological activities and material properties.
Applications
Pharmaceutical Applications
6-Amino-1,3-dimethyluracil serves as a crucial intermediate in pharmaceutical development, particularly in the synthesis of compounds with therapeutic potential. Key pharmaceutical applications include:
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Cardiovascular Medications: The compound is an important intermediate for synthesizing the hypotensive drug urapidil and the antiarrhythmic drug nifekalant, which are used in the treatment of hypertension and cardiac rhythm disorders, respectively .
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Antitumor Compounds: Derivatives synthesized from 6-Amino-1,3-dimethyluracil have demonstrated significant cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents for various types of cancer. Studies indicate that certain derivatives can effectively inhibit cancer cell growth.
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Anti-inflammatory Agents: Research has shown that specific derivatives act as effective anti-inflammatory agents comparable to established drugs like indomethacin. These compounds have been tested for their ability to inhibit inflammatory responses in vitro.
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Antimicrobial Agents: Various derivatives have shown promise against bacterial strains, with some pyrimido[4,5-b]quinolines synthesized from this compound exhibiting antimicrobial activity with MIC values of 4–16 µg/mL against Staphylococcus aureus.
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Antioxidants: Compounds derived from 6-Amino-1,3-dimethyluracil have demonstrated antioxidant properties that could be beneficial in treating oxidative stress-related diseases. Certain α-aminophosphonates derived from this compound show significant antioxidant activity with IC₅₀ values between 12–28 µM in DPPH assays.
Biochemical Research
In biochemical research, 6-Amino-1,3-dimethyluracil plays several important roles:
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Nucleic Acid Metabolism Studies: As a derivative of uracil, the compound is used in studies related to nucleic acid metabolism, helping researchers understand the role of pyrimidine derivatives in cellular processes .
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Phosphodiesterase Inhibition: The compound has been shown to inhibit phosphodiesterase, leading to increased levels of cyclic AMP (cAMP), which promotes smooth muscle relaxation.
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Metal Ion Complexation: It can form complexes with metal ions, enhancing its stability and reactivity, which is relevant for various biochemical investigations.
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Enzyme Inhibition Research: The compound and its derivatives are studied for their potential to inhibit specific enzymes involved in disease pathways, opening avenues for therapeutic intervention .
Agricultural Applications
In agriculture and related fields, 6-Amino-1,3-dimethyluracil finds application in:
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Herbicide Formulation: The compound contributes to the development of herbicides, enhancing crop protection by targeting specific plant growth pathways .
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Plant Growth Regulation: It serves as a plant growth regulator, helping to control and optimize crop development under various conditions .
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Agricultural Chemical Intermediates: The compound's reactivity makes it valuable for synthesizing various agricultural chemicals with specific functional properties .
Additional Applications
Beyond pharmaceutical, biochemical, and agricultural uses, 6-Amino-1,3-dimethyluracil has several other applications:
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Diagnostic Tools: The compound is utilized in developing diagnostic reagents, aiding in the detection of certain diseases through biochemical assays .
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Materials Science: It contributes to the development of materials with specific properties, including potential use in PVC heat stabilizers and other industrial applications.
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Research on Metabolic Pathways: The compound is instrumental in exploring metabolic pathways, particularly in studies investigating the effects of methylation on nucleic acid function .
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Chemical Education: Due to its interesting reactivity patterns, 6-Amino-1,3-dimethyluracil serves as an educational tool for demonstrating principles of heterocyclic chemistry and organic synthesis in academic settings.
Market Analysis
Current Market Overview
The global market for 6-Amino-1,3-dimethyluracil is experiencing steady growth, driven by increasing demand across multiple industries. According to recent market research, the global market size was valued at approximately 58.13 Million USD in 2023 .
This market valuation reflects the compound's importance as a chemical intermediate in pharmaceutical development, agrochemical formulations, and research applications. The growing recognition of the compound's versatility in synthesizing complex molecules with specific biological activities has contributed significantly to its market expansion.
Growth Projections
The market for 6-Amino-1,3-dimethyluracil is projected to experience significant growth in the coming years. Market analysis indicates that the global market is expected to reach 76.06 Million USD by 2029, growing at a Compound Annual Growth Rate (CAGR) of 4.58% during the period 2023-2029 .
Table 2: 6-Amino-1,3-dimethyluracil Market Growth Projections (2023-2029)
| Year | Projected Market Value (Million USD) | Growth (%) |
|---|---|---|
| 2023 | 58.13 | Baseline |
| 2029 | 76.06 | 30.85 (total growth) |
| CAGR | - | 4.58 |
This growth trajectory indicates increasing recognition of the compound's value across multiple industrial applications and research fields. The projected market expansion suggests ongoing innovation and discovery related to 6-Amino-1,3-dimethyluracil and its derivatives, potentially leading to new applications and improved synthesis methodologies.
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